(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one
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Overview
Description
(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tetrahydroquinoline moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Quinoline derivatives: Studied for their antimalarial and anticancer activities.
Thiosemicarbazones: Investigated for their antiviral and anticancer properties.
Uniqueness
The uniqueness of (4E)-4-{[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-5-one lies in its combined structural features of tetrahydroquinoline and thiazolidinone, which contribute to its diverse biological activities and potential therapeutic applications. This combination of structural motifs is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(4E)-4-[[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-11(2)10-19-7-3-4-13-8-12(5-6-15(13)19)9-14-16(20)22-17(21)18-14/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,18,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJPGVIXNLPTD-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)C=C3C(=O)SC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCCC2=C1C=CC(=C2)/C=C/3\C(=O)SC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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